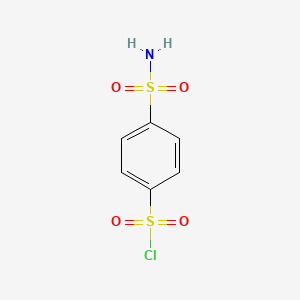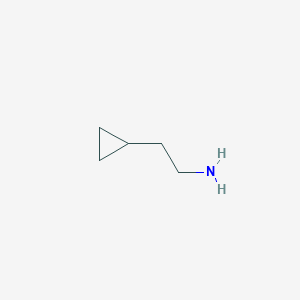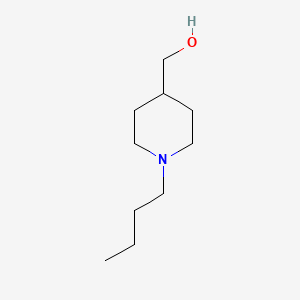![molecular formula C9H6BrF3N2 B1278543 4-[3-(三氟甲基)-3H-二氮杂环丙烷-3-基]苄基溴 CAS No. 92367-11-8](/img/structure/B1278543.png)
4-[3-(三氟甲基)-3H-二氮杂环丙烷-3-基]苄基溴
描述
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is a chemical compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a benzyl bromide moiety. This compound is known for its utility in photoreactive cross-linking applications due to the presence of the diazirine group, which can form reactive carbene intermediates upon exposure to ultraviolet light.
科学研究应用
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive cross-linker in the synthesis of complex polymers and materials.
Biology: Employed in the study of protein-protein interactions and the mapping of biomolecular structures.
Medicine: Utilized in drug discovery and development for the identification of drug targets and binding sites.
Industry: Applied in the production of advanced materials with specific properties, such as enhanced durability and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Attachment to Benzyl Bromide: The diazirine intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated reactors and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Photoreactive Cross-Linking: Upon exposure to ultraviolet light, the diazirine group forms a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds, facilitating cross-linking.
Substitution Reactions: The benzyl bromide moiety can undergo nucleophilic substitution reactions with various nucleophiles, forming different derivatives.
Common Reagents and Conditions:
Photoreactive Cross-Linking: Ultraviolet light is used to activate the diazirine group.
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can react with the benzyl bromide moiety under mild conditions.
Major Products Formed:
Cross-Linked Polymers: Formed during photoreactive cross-linking.
Substituted Benzyl Derivatives: Formed during nucleophilic substitution reactions.
作用机制
The primary mechanism of action of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, facilitating cross-linking and the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being cross-linked.
相似化合物的比较
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol: Similar structure but with a hydroxyl group instead of a bromide.
4-(Trifluoromethyl)benzyl Bromide: Lacks the diazirine ring, making it less versatile for photoreactive applications.
Uniqueness: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is unique due to the presence of both the trifluoromethyl diazirine and benzyl bromide moieties, which provide it with distinct photoreactive and substitution capabilities. This dual functionality makes it highly valuable in various scientific and industrial applications.
属性
IUPAC Name |
3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFUQXOZHPIAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445488 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92367-11-8 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide contribute to bioadhesion?
A1: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide acts as a photoreactive crosslinker when incorporated into bioadhesive hydrogels. This molecule contains a diazirine group, which is a carbene precursor. Upon exposure to low-power UV light, the diazirine group is activated and forms covalent bonds with surrounding molecules. When conjugated to the surface amine groups of poly amido amine (PAMAM) dendrimers, UV irradiation of the resulting PAMAM-g-diazirine leads to the formation of covalent crosslinks with hydrated tissues. [] This covalent bonding at the tissue/bioadhesive interface is responsible for the strong adhesive and mechanical strength of the hydrogel, even in a highly hydrated environment. []
Q2: What are the advantages of using this compound in bioadhesive formulations?
A2: This specific diazirine derivative offers several benefits:
- Controllable Properties: The mechanical properties and adhesion strength of the hydrogel can be finely tuned by adjusting the degree of diazirine grafting, hydrogel concentration, and UV dose intensity. [] This allows for customization based on the specific tissue being targeted.
- Efficient Crosslinking: The crosslinking reaction is triggered by low-power UV activation, eliminating the need for potentially toxic free-radical initiators. []
- Biocompatibility: Initial studies show low in vitro cytotoxicity of the formulation, making it promising for potential clinical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)
![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)









